REACTION_CXSMILES
|
C=O.[C:3](O)(=O)C.[Cl-].[CH3:8][O:9][C:10]([C:12]1[CH:17]=[CH:16][C:15]([CH:18]2[CH2:23][CH2:22][NH2+:21][CH2:20][CH2:19]2)=[CH:14][CH:13]=1)=[O:11].C([BH3-])#N.[Na+]>C1COCC1.O>[CH3:3][N:21]1[CH2:20][CH2:19][CH:18]([C:15]2[CH:16]=[CH:17][C:12]([C:10]([O:9][CH3:8])=[O:11])=[CH:13][CH:14]=2)[CH2:23][CH2:22]1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
0.369 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
0.47 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0.895 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
4-(4-(methoxycarbonyl)phenyl)piperidinium chloride
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[Cl-].COC(=O)C1=CC=C(C=C1)C1CC[NH2+]CC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 60° C. for 19 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated to dryness
|
Type
|
ADDITION
|
Details
|
mixed with water (20 mL) and 1M HCl (5 mL)
|
Type
|
WASH
|
Details
|
The solution was washed with EtOAc (2×15 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×15 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
19 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC(CC1)C1=CC=C(C(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.459 g | |
YIELD: PERCENTYIELD | 50.4% | |
YIELD: CALCULATEDPERCENTYIELD | 50.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |